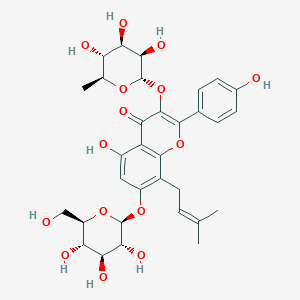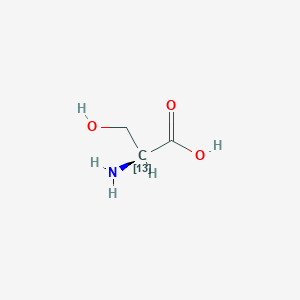
1,1-Dichlor-3,3-dimethylbutan
Übersicht
Beschreibung
1,1-Dichloro-3,3-dimethylbutane is an organic compound with the molecular formula C6H12Cl2. It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms attached to the first carbon atom and two methyl groups attached to the third carbon atom of the butane chain. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-3,3-dimethylbutane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the production of specialized polymers and materials with unique properties.
Chemical Biology: Researchers use 1,1-dichloro-3,3-dimethylbutane to study the mechanisms of chemical reactions and interactions at the molecular level.
Wirkmechanismus
Target of Action
1,1-Dichloro-3,3-dimethylbutane is a chemical compound with the molecular formula C6H12Cl2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been studied in the context of coupling withCD2Cl2 using n BuMgCl . This suggests that it may participate in chemical reactions involving these substances. The exact nature of its interaction with these targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It’s known that the compound can exist in two spectroscopically distinguishable conformations , which might influence its interactions with biological molecules
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1-Dichloro-3,3-dimethylbutane are not well-studied. Its impact on bioavailability is therefore unknown. It’s known that the compound has a boiling point of 146-148°C , which might influence its pharmacokinetic properties.
Result of Action
It’s known that the compound can participate in chemical reactions involving CD2Cl2 and n BuMgCl
Action Environment
It’s known that the compound has aflash point of 37°C , suggesting that it is flammable and its stability might be influenced by temperature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-3,3-dimethylbutane can be synthesized through the chlorination of 3,3-dimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the butane chain .
Industrial Production Methods: In an industrial setting, the production of 1,1-dichloro-3,3-dimethylbutane may involve continuous flow reactors where 3,3-dimethylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure the selective chlorination at the desired positions on the butane chain .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dichloro-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, 1,1-dichloro-3,3-dimethylbutane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used to promote elimination reactions.
Major Products Formed:
Substitution Products: Alcohols, ethers, and other substituted derivatives.
Elimination Products: Alkenes, such as 3,3-dimethyl-1-butene.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dichloro-2,2-dimethylpropane
- 1,1-Dichloro-3,3-dimethylpentane
- 1,1-Dichloro-2,2-dimethylbutane
Comparison: 1,1-Dichloro-3,3-dimethylbutane is unique due to its specific substitution pattern and the presence of two methyl groups on the third carbon atom. This structural feature influences its reactivity and the types of reactions it undergoes compared to other similar compounds. For instance, the presence of bulky methyl groups can hinder certain reactions, making 1,1-dichloro-3,3-dimethylbutane less reactive in some substitution reactions compared to its analogs .
Eigenschaften
IUPAC Name |
1,1-dichloro-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPQFOUUPCTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210210 | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6130-96-7 | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6130-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-3,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DICHLORO-3,3-DIMETHYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XE8UK3HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1,1-dichloro-3,3-dimethylbutane in this research?
A1: The research demonstrates a novel catalytic system using a nickel complex to achieve selective carbon-carbon bond formation by activating multiple carbon-chlorine bonds in compounds like dichloromethane and chloroform. [] The use of 1,1-dichloro-3,3-dimethylbutane in this context highlights the system's ability to couple even sterically hindered alkyl chlorides with Grignard reagents, expanding the scope and potential applications of this catalytic reaction. [] This successful coupling with a bulky substrate like 1,1-dichloro-3,3-dimethylbutane suggests the versatility of the catalytic system in synthesizing complex molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


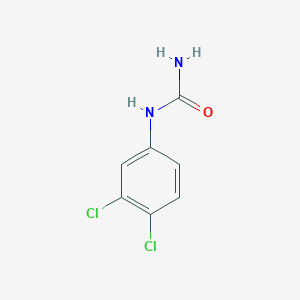
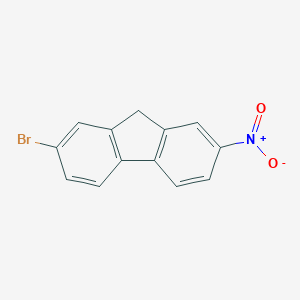
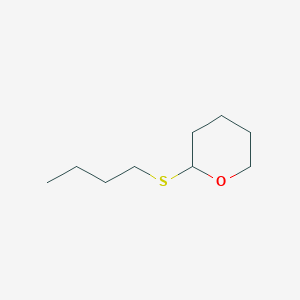
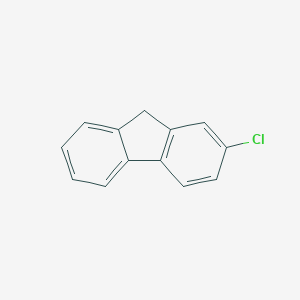
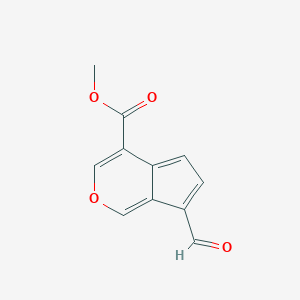

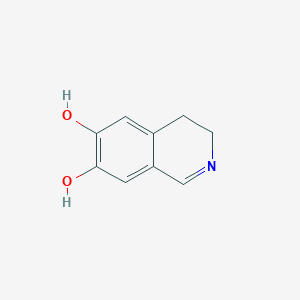
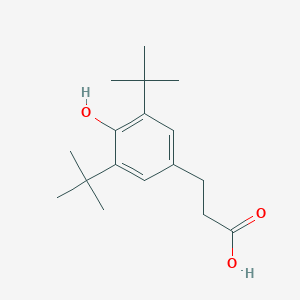


![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
